(5E)-5-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactionsCommon reagents used in these reactions include aldehydes, amines, and thiourea, under conditions such as reflux in ethanol or other solvents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thioethers .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, (5E)-5-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activity .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and infectious diseases .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the creation of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of (5E)-5-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichloronickel dihydrate
- 1-(5,5,5-Trichloropentyl)-1H-1,2,3-benzotriazole compound with dichlorozinc
Uniqueness
What sets (5E)-5-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C33H27N3OS2 |
---|---|
Molecular Weight |
545.7 g/mol |
IUPAC Name |
(5E)-5-[[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C33H27N3OS2/c1-23(25-11-5-2-6-12-25)35-32(37)31(39-33(35)38)21-24-17-19-28(20-18-24)36-30(27-15-9-4-10-16-27)22-29(34-36)26-13-7-3-8-14-26/h2-21,23,30H,22H2,1H3/b31-21+ |
InChI Key |
CDLYUXVWHJZPSL-NJZRLIGZSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)N4C(CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6)/SC2=S |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)N4C(CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6)SC2=S |
Origin of Product |
United States |
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